![molecular formula C153H134Cl2F4N18O16S B13383483 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)
2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colony-stimulating factors are secreted glycoproteins that bind to receptor proteins on the surfaces of committed progenitors in the bone marrow. These factors activate intracellular signaling pathways, causing the cells to proliferate and differentiate into specific kinds of blood cells, usually white blood cells . They play a crucial role in hematopoiesis, the process of forming blood cellular components.
Preparation Methods
Synthetic Routes and Reaction Conditions: Recombinant colony-stimulating factors are typically produced using bacterial expression systems such as Escherichia coli. The process involves the following steps:
Gene Cloning: The gene encoding the colony-stimulating factor is cloned into a suitable expression vector.
Transformation: The vector is introduced into cells.
Expression: The bacteria are cultured under conditions that induce the expression of the colony-stimulating factor.
Isolation: The expressed protein forms inclusion bodies within the bacterial cells, which are then isolated by cell lysis and centrifugation.
Solubilization and Refolding: The inclusion bodies are solubilized using chaotropic agents like guanidine hydrochloride or urea, followed by refolding to obtain the bioactive protein
Industrial Production Methods: Large-scale production involves similar steps but with optimization for higher yield and purity. Techniques such as high-performance liquid chromatography (HPLC), ion exchange chromatography, and size exclusion chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions: Colony-stimulating factors primarily undergo:
Oxidation: Involves the formation of disulfide bonds crucial for the protein’s structural stability.
Reduction: Breaking of disulfide bonds, often used in the refolding process.
Substitution: Post-translational modifications like glycosylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Enzymatic glycosylation using specific glycosyltransferases.
Major Products:
Oxidation: Formation of stable disulfide-linked dimers.
Reduction: Monomeric forms of the protein.
Substitution: Glycosylated forms with enhanced stability and activity
Scientific Research Applications
Colony-stimulating factors have extensive applications in various fields:
Chemistry: Used as model proteins for studying protein folding and stability.
Biology: Essential for studying hematopoiesis and immune responses.
Medicine: Used clinically to treat neutropenia in cancer patients undergoing chemotherapy, to stimulate bone marrow recovery, and in stem cell mobilization for transplants
Industry: Employed in biotechnological applications for the production of therapeutic proteins.
Mechanism of Action
Colony-stimulating factors exert their effects by binding to specific receptors on the surface of target cells. This binding activates intracellular signaling pathways, including the JAK-STAT, PI3K-AKT, and MAPK pathways, leading to cell proliferation, differentiation, and survival . The primary molecular targets are hematopoietic progenitor cells in the bone marrow .
Comparison with Similar Compounds
Erythropoietin: Stimulates red blood cell production.
Interleukin-3: Supports the growth and differentiation of various blood cells.
Granulocyte-macrophage colony-stimulating factor: Stimulates the production of granulocytes and macrophages.
Uniqueness: Colony-stimulating factors are unique in their ability to specifically target and stimulate the proliferation and differentiation of white blood cells. This specificity makes them invaluable in clinical settings for managing conditions like neutropenia and for enhancing immune responses .
Properties
Molecular Formula |
C153H134Cl2F4N18O16S |
|---|---|
Molecular Weight |
2659.8 g/mol |
IUPAC Name |
2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide |
InChI |
InChI=1S/C22H22N2O5.2C20H17N3O.C20H20N2O3.C19H14F4N2O.C18H14Cl2N2O.C18H16N2O3.C16H14N2OS/c1-14(17-8-6-5-7-9-17)24-22(26)18(13-23)10-16-11-19(27-3)21(29-15(2)25)20(12-16)28-4;1-14(15-7-3-2-4-8-15)23-20(24)16(12-21)11-17-13-22-19-10-6-5-9-18(17)19;1-14(16-5-3-2-4-6-16)23-20(24)18(13-21)12-15-7-8-19-17(11-15)9-10-22-19;1-14(16-7-5-4-6-8-16)22-20(23)17(13-21)9-15-10-18(24-2)12-19(11-15)25-3;1-12(14-5-3-2-4-6-14)25-18(26)15(11-24)7-13-8-16(19(21,22)23)10-17(20)9-13;1-12(14-5-3-2-4-6-14)22-18(23)15(11-21)9-13-7-8-16(19)17(20)10-13;1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)7-13-8-16(21)10-17(22)9-13;1-12(14-5-3-2-4-6-14)18-16(19)15(10-17)9-13-7-8-20-11-13/h5-12,14H,1-4H3,(H,24,26);2-11,13-14,22H,1H3,(H,23,24);2-12,14,22H,1H3,(H,23,24);4-12,14H,1-3H3,(H,22,23);2-10,12H,1H3,(H,25,26);2-10,12H,1H3,(H,22,23);2-10,12,21-22H,1H3,(H,20,23);2-9,11-12H,1H3,(H,18,19) |
InChI Key |
QTWRZXGVIJQGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)NC=C3)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CSC=C2)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)F)C(F)(F)F)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)O)O)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)OC)OC)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate](/img/structure/B13383405.png)
![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)
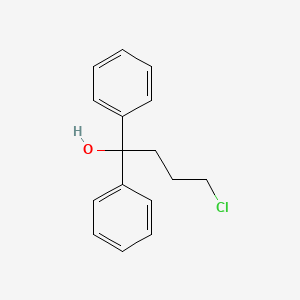
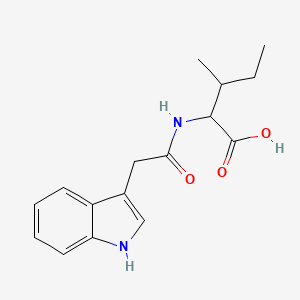
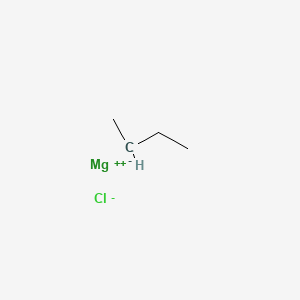
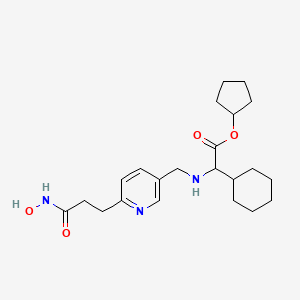
![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)
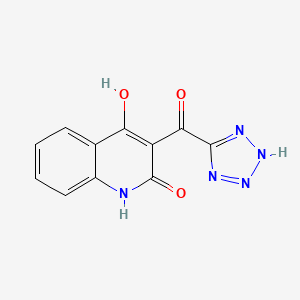
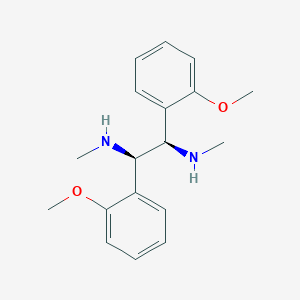
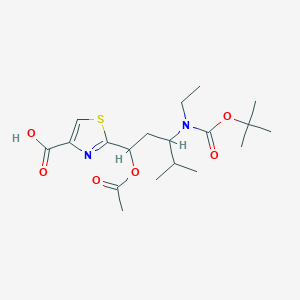
![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)
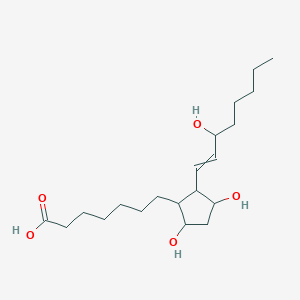
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate](/img/structure/B13383493.png)
